3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid, commonly known as EIPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume.
Mécanisme D'action
EIPA inhibits the activity of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid by binding to its extracellular domain, which prevents the exchange of Na+ and H+. This leads to a decrease in intracellular pH and an increase in cell volume. EIPA has also been shown to inhibit other ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. EIPA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer to other parts of the body. In addition, EIPA has been shown to have neuroprotective effects and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EIPA in lab experiments is its specificity for 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid. EIPA has been extensively studied and has a well-established mechanism of action. However, EIPA has also been shown to inhibit other ion channels, which may limit its use in certain experiments. In addition, EIPA has poor solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of EIPA. One area of research is the development of more potent and selective 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. This may involve modifying the structure of EIPA or developing new compounds based on its structure. Another area of research is the investigation of the role of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid in various diseases and the potential therapeutic applications of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. Finally, the use of EIPA in combination with other therapies, such as chemotherapy or radiation therapy, may improve their efficacy and reduce their side effects.
Méthodes De Synthèse
EIPA is synthesized by reacting 4-methylimidazole with ethyl chloroacetate to form ethyl-4-methylimidazole-2-carboxylate. This intermediate is then reacted with sodium sulfonate to form 4-methylimidazole-2-sulfonic acid ethyl ester, which is further reacted with methylamine to form 4-methylimidazole-2-sulfonic acid ethyl ester methylamide. The final step involves reacting 4-methylimidazole-2-sulfonic acid ethyl ester methylamide with 2-chloroethylamine hydrochloride to form EIPA.
Applications De Recherche Scientifique
EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid), which is involved in regulating intracellular pH and cell volume. 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid plays a critical role in various physiological processes, including cell proliferation, migration, and apoptosis. Dysregulation of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid activity has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, EIPA has been investigated as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
3-[ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-12(5-4-9(13)14)17(15,16)8-6-11(2)7-10-8/h6-7H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJBFIRFAXACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)S(=O)(=O)C1=CN(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.